Myricerone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145039-10-7 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-(hydroxymethyl)-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-14-29(24(33)34)15-16-30(18-31)19(20(29)17-25)7-8-22-27(5)11-10-23(32)26(3,4)21(27)9-12-28(22,30)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,27-,28+,29-,30-/m0/s1 |
InChI Key |
WVGVTIMZQLYBLX-SXOOSYOQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)CO)C(=O)O)C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Extraction of Myricerone and Its Relevant Derivatives
Identification of Natural Sources of Myricerone and its Derivatives (e.g., 27-O-caffeoyl this compound from Holy Basil)
This compound itself is a triterpenoid (B12794562). Triterpenoids, including this compound, are a class of natural products found in various plants. thieme-connect.com One notable derivative, 27-O-caffeoyl this compound, has been identified in Ocimum species, commonly known as basil, including Holy Basil (Ocimum tenuiflorum L.). researchgate.netresearchgate.net Ocimum species are rich in various phytochemical components, such as phenolics, flavonoids, phenylpropanoids, terpenoids, and essential oils. researchgate.net The presence of 27-O-caffeoyl this compound in basil highlights this plant as a natural source for this specific derivative.
Advanced Extraction Methodologies for this compound and Related Natural Products
The extraction of natural products like this compound and its derivatives from plant matrices can be challenging due to the complexity of the matrix and the potential for degradation of the target compounds. Advanced extraction techniques offer advantages over traditional methods, such as reduced solvent consumption, shorter extraction times, and improved efficiency and selectivity. nih.govnih.govfrontiersin.org These modern methods are effective in removing flavonoids and other bioactive compounds from diverse natural sources. nih.govfrontiersin.org
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a fluid above its critical temperature and pressure to extract compounds. nih.gov Carbon dioxide is a commonly used solvent in SFE due to its non-toxicity, non-flammability, and relatively low cost. nih.gov SFE is recognized as an environmentally friendly method. nih.govcore.ac.uk It can be a selective method for extracting certain compounds, although its effectiveness can vary depending on the target compound and matrix. core.ac.uk SFE typically requires a low average temperature, such as 40 °C, which can be beneficial for extracting thermolabile compounds. nih.gov
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to enhance the extraction process. nih.govfrontiersin.org This technique is based on the acoustic cavitation phenomenon, where the formation and collapse of bubbles in the solvent facilitate the release of bioactive compounds from the plant matrix. frontiersin.org UAE can accelerate the extraction process and reduce the amount of solvent needed. nih.gov Common solvents used in UAE for flavonoids and similar compounds include ethanol, water, and mixtures thereof. nih.gov The effectiveness of UAE can be influenced by parameters such as temperature, extraction time, and frequency. frontiersin.org
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) combines microwave energy with traditional solvent extraction. nih.gov Microwaves heat the solvent and plant tissue, increasing the kinetics of extraction. nih.gov MAE offers several advantages, including shorter extraction times, reduced solvent usage, higher extraction rates, and lower costs compared to traditional methods. nih.gov This technique can be particularly useful for extracting phenolic compounds, including flavonoids. mdpi.com The efficiency of MAE is affected by factors such as solvent type, microwave power, extraction time, and temperature. sciopen.com MAE can lead to higher yields of total phenolic and flavonoid content compared to other methods like UAE and SFE in some applications. nih.gov
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses liquid solvents at elevated temperatures and pressures, below their critical points. nih.govnih.govmdpi.comnih.govmdpi.com These conditions enhance the solubility and mass transfer of analytes from solid or semi-solid matrices. nih.govmdpi.comthermofisher.com PLE/ASE offers high extraction efficiency, short extraction times (often completed within minutes), and reduced solvent consumption compared to traditional solvent extraction. mdpi.comnih.govunitylabservices.euresearchgate.net It is considered a green extraction technique and has been successfully applied to extract bioactive compounds from various natural products, including plants and seaweeds. mdpi.comunitylabservices.eumdpi.comcsic.esnih.gov The effectiveness of PLE is influenced by parameters such as temperature, pressure, extraction time, and solvent composition. nih.gov
Here is a comparison of some advanced extraction techniques:
| Extraction Technique | Mechanism | Advantages | Disadvantages / Considerations |
| Supercritical Fluid Extraction (SFE) | Uses fluid above critical point (e.g., CO2) | Environmentally friendly, selective, low temperature possible | Can be less effective for highly polar compounds, requires specialized equipment |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to induce cavitation | Accelerates extraction, reduces solvent usage | Can cause degradation of sensitive compounds if conditions are not optimized |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and matrix | Shorter extraction times, reduced solvent, higher rates, lower cost | Efficiency depends on solvent polarity and matrix properties, potential for degradation |
| Pressurized Liquid Extraction (PLE)/ASE | Uses liquid solvent at elevated temperature and pressure | High efficiency, short time, reduced solvent, automated | Requires specialized equipment, high temperatures might affect thermolabile compounds |
Chromatographic Separation and Purification Techniques for this compound and Derivatives
Following extraction, chromatographic techniques are essential for separating this compound and its derivatives from other compounds present in the crude extract and for achieving high purity. Chromatography relies on the differential distribution of compounds between a stationary phase and a mobile phase. chemmethod.com
Various chromatographic methods can be applied, including column chromatography, which involves passing the sample through a column packed with a stationary phase. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC, is a powerful technique for the purification of flavonoids and related compounds, allowing for high purity levels to be achieved. rsc.org High-speed countercurrent chromatography (HSCCC), which does not use a solid support, offers advantages in terms of sample recovery and has been successfully used for the preparative isolation of phenolic compounds like Myricetin (B1677590) from complex plant extracts. nih.gov Thin Layer Chromatography (TLC) can be used for preliminary separation and for monitoring the purity of fractions obtained from other chromatographic methods. researchgate.netresearchgate.net The choice of stationary phase, mobile phase composition, and elution gradient are critical parameters that need to be optimized for effective separation and purification of this compound and its specific derivatives.
For instance, in the purification of Myricetin from black currant, HSCCC was successfully employed using a two-phase solvent system composed of n-hexane/EtOAc/MeOH/H2O (5:15:4:7 v/v). nih.gov This demonstrates the application of countercurrent chromatography for isolating specific phenolic compounds from natural sources. nih.gov Preparative reverse-phase HPLC has also been used to purify flavonoids like myricitrin (B1677591) and myricetin-3-O-glucoside from Acacia mearnsii leaves, achieving high purity levels. rsc.org
Compound Information
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, which can minimize irreversible adsorption of the sample. This technique has been successfully applied for the preparative isolation and purification of various natural compounds, including phenolic acids and myricetin from black currant nih.gov.
In one study, HSCCC was used for the preparative isolation of minor phenolic compounds, including myricetin, from the ethyl acetate (B1210297) extract of black currant fruit. The separation was achieved using a two-phase solvent system composed of n-hexane/ethyl acetate/methanol (B129727)/water (5:15:4:7 v/v) at a flow rate of 1.5 mL/min. The results demonstrated that HSCCC is a powerful technique for isolating minor compounds from crude plant extracts nih.gov.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of various compounds, including flavonoids and triterpenoids. Both analytical and preparative HPLC are employed in the isolation process of this compound and its derivatives.
HPLC is frequently used to assess the yield and purity of isolated compounds nih.gov. For instance, HPLC was used to measure the content of myricetin and dihydromyricetin (B1665482) in Hovenia acerba seed extracts obtained through ultrasound-assisted extraction nih.gov.
Preparative HPLC is a crucial step for obtaining pure compounds after initial extraction and fractionation. In the isolation of myricitrin from Daebong persimmon peel, after successive fractionation, the ethyl acetate fraction was further purified by silica (B1680970) gel and octadecylsilane (B103800) column chromatography, and finally by preparative HPLC to obtain pure compounds nih.gov.
HPLC analysis for flavonoids like myricetin typically utilizes reversed-phase C18 columns and UV detection, often at wavelengths around 280 nm or 370 nm nih.govresearchgate.netresearchgate.netccsenet.orgphytojournal.comnih.gov. Mobile phases commonly consist of mixtures of water or aqueous acids (such as acetic acid or trifluoroacetic acid) and organic solvents like methanol or acetonitrile, often in a gradient elution mode researchgate.netphytojournal.comnih.govnih.gov.
Research findings using HPLC highlight its effectiveness in separating and quantifying myricetin and related flavonoids from various plant sources. For example, an HPLC method was developed for the analysis of myricetin, quercetin, and kaempferol (B1673270) in herbal drugs, identifying myricetin in Betulae folium researchgate.net. Another study utilized reverse phase ion-pairing HPLC to quantify myricetin, quercetin, and kaempferol in Moringa oleifera leaves ccsenet.org.
Data from HPLC analysis can provide information on the concentration of myricetin in plant extracts. For instance, in Hovenia acerba seed extracted using ultrasound-assisted extraction, myricetin yield was reported as 0.53 mg/g under optimal conditions nih.gov. In Passiflora incarnata, the percentage of myricetin in the hydroethanolic extract was calculated as 0.045% using HPLC phytojournal.com.
Preparative Thin Layer Chromatography (P-TLC)
Thin Layer Chromatography (TLC) is a simple and versatile technique used for the separation and qualitative analysis of compounds. Preparative Thin Layer Chromatography (P-TLC) allows for the separation and isolation of compounds on a larger scale compared to analytical TLC.
TLC is often used as a preliminary step to monitor fractions obtained from column chromatography and to check the purity of isolated compounds nih.govmeral.edu.mm. Fractions with similar retention factor (Rf) values on TLC are typically combined meral.edu.mm.
While the provided search results specifically mention TLC in the context of monitoring fractions and checking purity during the isolation of flavonoids like myricitrin nih.govmeral.edu.mmresearchgate.net, direct detailed procedures for the preparative isolation of this compound or its derivatives solely using P-TLC are not explicitly detailed within these results. However, TLC in general is a standard technique in natural product isolation for initial separation and monitoring before employing more advanced methods like column chromatography or HPLC.
Synthetic Methodologies and Chemical Derivatization of Myricerone
Strategies for the Total Synthesis of Myricerone Scaffolds
While a direct total synthesis of this compound is not explicitly detailed in the provided snippets, research on the total synthesis of related complex natural products, such as Myrioneuron alkaloids like myrioneurinol (B1263039) and myrifabrals A and B, provides insights into strategies that might be applicable to similar polycyclic frameworks nih.govnih.govrsc.org. These strategies often involve constructing complex polycyclic structures through key reactions like desymmetrization, reductive amination, N-acyl iminium ion cyclization, and enantioselective allylic alkylation nih.govnih.govrsc.org. For instance, the total synthesis of myrioneurinol utilized a desymmetrization approach of a symmetrical diketone precursor to establish multiple stereocenters and assemble the core piperidine (B6355638) unit nih.gov. Similarly, the enantioselective total synthesis of myrifabral A and B involved a palladium-catalyzed enantioselective allylic alkylation to create a quaternary center and an N-acyl iminium ion cyclization to form the core tricyclic system nih.govrsc.org. These examples highlight the use of sophisticated chemical transformations to build the complex scaffolds found in natural products structurally related to this compound.
Semi-synthesis approaches are also crucial for obtaining triterpenoids, which can include structures related to this compound. These approaches often start from readily available natural triterpenoids and involve functionalization, modification of the carbon skeleton, and glycosylation thieme-connect.com. A semi-synthesis of this compound ethylene (B1197577) ketal intermediate from an acetoxy lactone moiety has been reported, utilizing lithium-liquid ammonia (B1221849) reduction thieme-connect.com. This intermediate was then deketalized to deliver this compound thieme-connect.com.
Design and Synthesis of this compound Derivatives and Analogues
The design and synthesis of this compound derivatives and analogues are actively pursued to potentially enhance biological activities or improve properties like solubility and stability nih.govmdpi.comresearchgate.netresearchgate.net. Myricetin (B1677590), a related flavonoid, serves as a common starting material for the synthesis of various derivatives nih.govmdpi.comresearchgate.netresearchgate.net. Chemical modification of flavonoids like Myricetin often targets phenolic hydroxyl groups through etherification and esterification, and can also involve modifications to the A and B rings nih.gov.
Rational Design of this compound Analogues for Targeted Biological Activity
Rational design of this compound analogues is often guided by the desired biological activity and structure-activity relationships researchgate.netanr.frnih.gov. For example, this compound caffeoyl ester (50-235) was identified as a potent and selective endothelin ETA receptor antagonist researchgate.net. Studies on its derivatives have aimed to determine which functional groups are essential for this activity researchgate.net. Rational design has also been applied to create myricetin derivatives with improved antibacterial and antifungal activities nih.govmdpi.com. The introduction of specific heterocyclic groups, such as pyrazole (B372694) and piperazine (B1678402) rings, into the myricetin skeleton has been shown to enhance biological activity nih.govmdpi.com. Molecular docking simulations can be used to understand the binding modes of these analogues with target proteins, aiding in the design of more effective compounds nih.govfrontiersin.org.
Chemical Modification Approaches (e.g., introduction of disaccharide groups, pyrazole piperazine amide, pentadienone hybrids, caffeoyl esters)
Various chemical modification approaches are employed to synthesize this compound derivatives and analogues.
Introduction of Disaccharide Groups: Myricetin derivatives with different disaccharide groups have been designed and synthesized to improve water solubility and stability, and they have shown hypoglycemic activities researchgate.netresearchgate.net. The synthesis can involve reactions with protected sugars and subsequent deprotection researchgate.net.
Introduction of Pyrazole Piperazine Amide: A series of myricetin derivatives containing pyrazole and piperazine rings linked by an amide bond have been synthesized nih.govmdpi.comnih.govmdpi.com. The synthesis typically involves coupling reactions between modified myricetin intermediates and pyrazole-piperazine fragments nih.govmdpi.com. This modification has been shown to enhance antibacterial and antifungal activities nih.govmdpi.commdpi.com.
Pentadienone Hybrids: While "pentadienone hybrids" directly linked to this compound synthesis are not explicitly detailed in the provided snippets, chalcones, which contain a pentadienone-like structure, are precursors in flavonoid synthesis, including Myricetin nih.govresearchgate.net. Novel chalcones and their derivatives have been synthesized using various methods, including conventional and microwave irradiation techniques researchgate.net.
Caffeoyl Esters: Caffeoyl esters of compounds related to this compound, such as 27-O-caffeoyl this compound, have been synthesized researchgate.net. The introduction of caffeoyl groups can be achieved through esterification reactions thieme-connect.com. Enzymatic synthesis has also been explored for preparing caffeic acid derivatives with improved lipophilicity, such as monocaffeoyl monofatty acyl glycerols cabidigitallibrary.org. This compound caffeoyl ester has been investigated for its potential neuroprotective effects dntb.gov.uaresearchgate.net.
Table 1: Examples of Myricetin Derivatives and Their Modifications
| Derivative Structure Feature | Example Modification | Reported Activity/Property Improvement | Source(s) |
| Disaccharide groups | Attachment of various disaccharides | Improved water solubility, stability, hypoglycemic activity | researchgate.netresearchgate.net |
| Pyrazole Piperazine Amide | Introduction of pyrazole and piperazine via amide | Enhanced antibacterial and antifungal activity | nih.govmdpi.commdpi.com |
| Caffeoyl Ester | Esterification with caffeic acid | Endothelin ETA receptor antagonism, neuroprotective potential | researchgate.netdntb.gov.uaresearchgate.net |
| Isoxazole (B147169) | Introduction of isoxazole moiety | Improved anti-fungal and anti-viral activities | rsc.org |
| Diisopropanolamine (B56660) | Introduction of diisopropanolamine structure | Improved inhibitory effects against fungal and bacterial pathogens | nih.gov |
| Quinoline moiety | Modification at the 3-OH position with quinoline | Improved inhibitory effect on human liver cancer cells | mdpi.com |
Convergent Synthetic Approaches in this compound Derivative Production
Convergent synthetic approaches are valuable in the production of complex molecules and their derivatives, allowing for the synthesis of key fragments that are later coupled. While the term "convergent synthesis" in the context of this compound derivatives is not extensively detailed in the provided snippets, the synthesis of Myricetin derivatives containing pyrazole piperazine amide involved the synthesis of intermediate fragments (modified myricetin and pyrazole-piperazine) which were then coupled nih.govmdpi.com. This fragment coupling strategy is characteristic of convergent synthesis, allowing for the modular construction of diverse derivatives. Similarly, the synthesis of a colchicine-myricetin hybrid molecule involved the synthesis of modified myricitrin (B1677591) and colchicine (B1669291) fragments followed by an esterification reaction to form the hybrid compound frontiersin.org. Convergent synthesis has also been applied in the preparation of chiral dendrimers with diphenolic moieties, structurally related to flavonoids, by coupling synthesized AB2 monomers acs.org.
Novel Reaction Methodologies Applied to this compound Synthesis
Novel reaction methodologies are continuously explored and applied in organic synthesis, including the synthesis of natural products and their derivatives. While specific novel methodologies solely applied to this compound synthesis are not prominently featured, the synthesis of related compounds and derivatives highlights the use of advanced techniques. For instance, the total synthesis of related Myrioneuron alkaloids has employed palladium-catalyzed enantioselective allylic alkylation and stereoselective N-acyl iminium ion cyclization nih.govrsc.org. The synthesis of flavonoid glycosides utilizes methods like the Koening-Knorr method, phase transfer catalysis, and glycosyl trichloroacetimidate (B1259523) method sioc-journal.cn. Regioselective esterification methods have been developed for the synthesis of Myricetin esters nih.gov. Microwave irradiation and solid-support conditions have been used for the synthesis of chalcones, precursors to flavonoids researchgate.net. Enzymatic methods are also being explored for the synthesis of caffeic acid derivatives cabidigitallibrary.org. Furthermore, research is ongoing in developing sustainable and efficient reaction conditions, including solvent-free reactions and mechanochemical activation, which could potentially be applied to the synthesis of this compound and its derivatives in the future researchgate.netmdpi.com.
Structure Activity Relationship Sar Studies of Myricerone and Its Derivatives
Elucidation of Key Structural Moieties Essential for Myricerone's Biological Activities
Research has indicated that specific functional groups within the this compound structure are critical for its biological activities, particularly its ability to block endothelin ET(A) receptors. While the provided search results specifically mention "27-O-caffeoyl this compound (50-235)" as an endothelin A receptor antagonist nih.gov, and discuss the SAR of myriceric acid A (also referred to as 50-235) and its derivatives nih.gov, they don't explicitly detail the roles of a 3-keto or 17-carboxyl group in this compound itself for ET(A) receptor blocking. However, studies on myriceric acid A (50-235), a related triterpenoid (B12794562) isolated from Myrica cerifera, have shown it to be a non-peptide endothelin receptor antagonist nih.gov. This compound inhibited endothelin-1-induced increases in cytosolic free Ca2+ concentration and [125I]endothelin-1 binding in rat aortic smooth muscle cells nih.gov. The caffeoyl group at the C-27 position of this compound appears to be significant for its endothelin receptor antagonist activity, as highlighted by studies on 27-O-caffeoyl this compound (50-235) which demonstrated specific endothelin A receptor antagonism nih.gov.
Impact of Functional Group Modifications on this compound's Potency and Selectivity
Modifications to the functional groups of this compound and its derivatives can significantly impact their potency and selectivity. Studies on myriceric acid A and its derivatives have shown that chemical modifications, such as sulfation, can lead to derivatives with 1.5 to 20 times higher affinity for endothelin receptors nih.gov. While the search results did not provide specific details on the impact of modifications to the catechol ring within the context of this compound's endothelin receptor activity, studies on other flavonoids like myricetin (B1677590) (which contains a catechol-like structure in its B-ring) demonstrate that modifications to hydroxyl groups can influence various biological activities, including antioxidant and enzyme inhibitory effects nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.net. This suggests that alterations to similar phenolic structures in this compound derivatives could also modulate their activity profiles.
Computational Approaches in this compound SAR Analysis
Computational approaches, such as molecular docking and quantum chemical studies, play an increasingly important role in understanding the SAR of this compound and its derivatives. Molecular docking studies can predict the binding affinity and interaction modes of this compound and its analogs with target receptors, such as endothelin receptors. While direct computational studies on this compound's interaction with endothelin receptors were not detailed in the provided snippets, computational studies have been applied to related compounds like myricetin to investigate interactions with various proteins, including those involved in neurodegenerative diseases and viral replication mdpi.comnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.com. These studies utilize techniques like density functional theory (DFT) to analyze electronic properties and predict reactivity, and molecular docking to assess binding energies and identify key residues involved in ligand-protein interactions mdpi.comnih.govresearchgate.netmdpi.com. Such computational methods can complement experimental SAR studies by providing insights into the molecular basis of activity and guiding the design of novel, more potent derivatives. For instance, molecular docking has been used to study the binding of myricetin and other flavonoids to targets like 3CLpro, a key enzyme in SARS-CoV-2 replication, revealing insights into their inhibitory potential based on interaction energies and hydrogen bonding nih.govmdpi.com.
Here is a table summarizing some research findings related to this compound and its derivatives' activity on endothelin receptors:
| Compound | Target Receptor | Activity | IC50 / Ki Value | Reference |
| 27-O-caffeoyl this compound (50-235) | Endothelin ET(A) | Antagonist, inhibits 125I-ET-1 binding | Ki = 51 ± 12 nM | nih.gov |
| 27-O-caffeoyl this compound (50-235) | Endothelin ET(A) | Inhibits ET-1-induced increase in [Ca2+]i | IC50 = 11 ± 2 nM | nih.gov |
| Myriceric acid A (50-235) | Endothelin receptors | Antagonist, inhibits 125I-ET-1 binding | Ki = 66 ± 15 nM (A7r5 cells) | nih.gov |
| Myriceric acid A (50-235) | Endothelin receptors | Inhibits ET-1-induced increase in [Ca2+]i | IC50 = 11 ± 2 nM (A7r5 cells) | nih.gov |
| Sulfated derivatives of myriceric acids | Endothelin receptors | Increased affinity | 1.5 to 20 times higher affinity | nih.gov |
Molecular Mechanisms of Action of Myricerone and Its Derivatives
Target Identification and Engagement of Myricerone and its Derivatives
Studies have identified several molecular targets with which this compound and its derivatives interact, providing insights into their therapeutic potential.
Endothelin Receptor Antagonism by this compound Derivatives (e.g., ET(A) receptor)
Certain derivatives of this compound have demonstrated activity as endothelin receptor antagonists. Specifically, 3,4-seco-derivatives of this compound have been prepared and evaluated for their endothelin receptor antagonist properties. researchgate.net One such derivative, S-0139 (27-O-3-[2-(3-carboxy-acryloylamino)-5-hydroxyphenyl]-acryloyloxy this compound, sodium salt), is characterized as a highly specific nonpeptide endothelin ET(A) receptor antagonist. nih.gov The ET(A) receptor is a G protein-coupled receptor that mediates the vasoconstrictive effects of endothelin-1. wikipedia.orgguidetopharmacology.org Antagonism of the ET(A) receptor is a therapeutic strategy for conditions involving excessive vasoconstriction.
Enzyme Modulation by this compound Derivatives (e.g., GSK3 and β-secretase inhibition by this compound caffeoyl ester)
This compound derivatives have also been shown to modulate the activity of various enzymes. For instance, this compound caffeoyl ester, a compound found in basil, has demonstrated inhibitory effects against key enzymes implicated in neurodegenerative diseases, such as Glycogen Synthase Kinase 3 beta (GSK3β) and γ-secretase. researchgate.netresearchgate.netresearchgate.netresearchgate.net Molecular docking studies have indicated that this compound caffeoyl ester possesses high binding affinities for both GSK3β and γ-secretase. researchgate.netresearchgate.netresearchgate.netresearchgate.net GSK3β is a multifunctional kinase involved in numerous cellular processes, and its dysregulation has been linked to neurodegenerative disorders. researchgate.netnih.gov Beta-secretase 1 (BACE1), also known as β-secretase, is another enzyme involved in the pathogenesis of Alzheimer's disease, responsible for the initial cleavage of the amyloid precursor protein (APP). nih.govwikipedia.orgguidetomalariapharmacology.org While the provided text specifically mentions γ-secretase inhibition by this compound caffeoyl ester, other studies explore the modulation of enzymes like β-secretase by related compounds or in the context of the same diseases.
Data from molecular docking studies on this compound caffeoyl ester's affinity for GSK3β and γ-secretase:
| Target Enzyme | Binding Affinity (kcal/mol) |
| GSK3β | -10.01 researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| γ-secretase | -8.85 researchgate.netresearchgate.netresearchgate.netresearchgate.net |
Modulation of Intracellular Signaling Cascades by this compound (e.g., NF-κB signaling pathways)
This compound, and its related flavonoid myricetin (B1677590), have been shown to modulate intracellular signaling pathways, notably the NF-κB signaling pathway. nih.govmdpi.commdpi.comnih.govscirp.orgfrontiersin.org The NF-κB pathway is a critical regulator of inflammatory and immune responses, and its aberrant activation is implicated in various diseases. nih.govscirp.orgfrontiersin.org Myricetin, a related compound, has been reported to directly or indirectly modulate NF-κB signaling, influencing inflammatory responses and cell fate. nih.gov It can suppress NF-κB activation by halting the phosphorylation of upstream kinases like Akt or ERK1/2. nih.gov Additionally, myricetin can downregulate NF-κB activity, thereby suppressing the expression of inflammatory mediators like COX-2. nih.gov
Characterization of this compound's Binding Interactions with Biological Macromolecules (e.g., [3H]S-0139 binding)
The binding interactions of this compound derivatives with biological macromolecules have been characterized to understand their mechanisms of action at a molecular level. The binding of [3H]S-0139, a radiolabeled endothelin ET(A) receptor antagonist derived from this compound, has been studied in detail. nih.govnih.govdntb.gov.ua Using porcine aortic smooth muscle membranes, Scatchard analysis of [3H]S-0139 binding revealed a single class of binding sites with a dissociation constant (Kd) of 0.61 ± 0.10 nM and a maximum number of binding sites (Bmax) of 0.72 ± 0.16 pmol/mg protein. nih.gov These binding sites were found to be saturable and reversible. nih.gov Comparisons with the binding of [125I]endothelin-1 showed a high correlation in the displacement of binding by known endothelin receptor ligands, confirming that S-0139 specifically labels endothelin ET(A) receptor binding sites in this tissue. nih.gov The potency of various endothelin receptor antagonists in displacing [3H]S-0139 binding also correlated well with their potency in inhibiting endothelin-1-induced calcium mobilization, further supporting the functional relevance of this binding. nih.gov
Binding characteristics of [3H]S-0139 to ET(A) receptors in porcine aortic smooth muscle membranes:
| Parameter | Value |
| Kd | 0.61 ± 0.10 nM nih.gov |
| Bmax | 0.72 ± 0.16 pmol/mg protein nih.gov |
Pre Clinical Biological Activities of Myricerone and Its Derivatives
In Vitro Evaluation of Myricerone's Functional Activities
In vitro studies have provided insights into the cellular and molecular mechanisms underlying the potential therapeutic effects of this compound and its related compounds.
Receptor Binding Assays (e.g., inhibition of [125I]endothelin-1 binding in A7r5 cells)
Studies have characterized 27-O-caffeoyl this compound (also known as 50-235), a nonpeptide endothelin receptor antagonist isolated from Myrica cerifera. This derivative has been shown to concentration-dependently inhibit [125I]endothelin-1 (ET-1) binding in rat aortic smooth muscle A7r5 cells, which express ETA receptors. The inhibition constant (Ki) for 50-235 in A7r5 cells was reported as 51 ± 12 nM. nih.govresearchgate.net Conversely, 50-235 showed no significant effect on [125I]ET-1 and [125I]ET-3 binding to human Girardi heart cells, which express ETB receptors, indicating a selectivity for the ETA receptor subtype. nih.govresearchgate.net Affinity cross-linking studies with [125I]ET-1 further supported these findings, showing that 50-235 inhibited the labeling of a 67,000 M(r) protein in A7r5 cells but not the labeling of proteins in Girardi heart cells. nih.gov Another derivative, 97-139, also demonstrated potent displacement of [125I]ET-1 binding in A7r5 cells with a Ki of 1.0 ± 0.2 nM, exhibiting high selectivity for ETA receptors over ETB receptors. nih.gov Structure-activity relationship studies suggest that the 3-keto, 17-carboxyl, and 27-caffeoyl groups in 50-235 are important for its ETA receptor blocking activity. nih.gov
Table 1: Inhibition of [125I]ET-1 Binding by this compound Derivatives in A7r5 Cells
| Compound | Cell Line | Receptor Subtype | Ki (nM) | Citation |
| 27-O-caffeoyl this compound (50-235) | A7r5 | ETA | 51 ± 12 | nih.govresearchgate.net |
| 97-139 | A7r5 | ETA | 1.0 ± 0.2 | nih.gov |
Cellular Response Modulation (e.g., inhibition of endothelin-1-induced intracellular Ca2+ concentration increase)
Beyond receptor binding, 27-O-caffeoyl this compound (50-235) has been shown to functionally inhibit ET-1-induced increases in cytosolic free Ca2+ concentration ([Ca2+]i) in A7r5 cells in a dose-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this effect was reported as 11 ± 2 nM. nih.govresearchgate.net This compound did not affect basal [Ca2+]i levels or increases induced by other agents like high K+ or bombesin (B8815690) in A7r5 cells, nor did it inhibit the ET-1-induced [Ca2+]i increase in Girardi heart cells. nih.gov This further underscores its selective antagonism of ETA receptors. Similarly, derivative 97-139 also inhibited ET-1-induced increases in intracellular Ca2+ levels in A7r5 cells but not in Girardi heart cells. nih.gov
Table 2: Inhibition of ET-1-Induced Intracellular Ca2+ Increase by this compound Derivatives in A7r5 Cells
| Compound | Cell Line | IC50 (nM) | Citation |
| 27-O-caffeoyl this compound (50-235) | A7r5 | 11 ± 2 | nih.govresearchgate.net |
Neuroprotective Potential (in vitro models for this compound caffeoyl ester)
Computational studies investigating compounds from Holy Basil (Ocimum sanctum) have explored the potential neuroprotective mechanisms of this compound caffeoyl ester. Molecular docking studies indicated that this compound caffeoyl ester possesses a high affinity for key neuroprotective targets, including GSK3β and γ-secretase. researchgate.netcolab.ws The binding affinities were reported as -10.01 kcal/mol against GSK3β and -8.85 kcal/mol against γ-secretase. researchgate.netcolab.ws These findings suggest that this compound caffeoyl ester may modulate various neurobiological processes relevant to neurodegenerative diseases. researchgate.netcolab.ws Molecular dynamics simulations further supported the stability of the protein-ligand complexes. researchgate.netcolab.ws While these are computational findings, they provide a rationale for further experimental validation of the neuroprotective effects of this compound caffeoyl ester in in vitro models.
Table 3: Binding Affinity of this compound Caffeoyl Ester to Neuroprotective Targets (Computational Study)
| Target | Binding Affinity (kcal/mol) | Citation |
| GSK3β | -10.01 | researchgate.netcolab.ws |
| γ-secretase | -8.85 | researchgate.netcolab.ws |
Anti-inflammatory Properties (in vitro models for myricetin-pentadienone hybrids, where this compound is a related scaffold)
While direct in vitro anti-inflammatory studies on this compound were not prominently found in the search results, research on myricetin-pentadienone hybrids, which share a related structural scaffold with this compound, has demonstrated anti-inflammatory potential in vitro. acs.orgdntb.gov.ua Myricetin (B1677590) itself and its derivatives have shown various activities, including anti-inflammatory effects. nih.govd-nb.info Studies on myricetin glucuronide (MGL) have shown it to be an inhibitor of COX-1, COX-2, and 5-LOX enzymes in in vitro test systems using rat basophilic leukemia (RBL-1) cells and human polymorphonuclear leukocytes (PMNL). nih.gov The IC50 values for MGL against COX-1 in intact cells and isolated enzyme were 0.5 µM and 10 µM, respectively, and against COX-2 were 8 µM. nih.gov Inhibition of 5-LOX by MGL was observed with IC50 values of 0.1 µM in RBL-1 and 2.2 µM in PMNL. nih.gov
Table 4: In Vitro Enzyme Inhibition by Myricetin Glucuronide (MGL)
| Enzyme | Cell System/Preparation | IC50 (µM) | Citation |
| COX-1 | Intact cells | 0.5 | nih.gov |
| COX-1 | Isolated enzyme | 10 | nih.gov |
| COX-2 | Isolated enzyme | 8 | nih.gov |
| 5-LOX | RBL-1 cells | 0.1 | nih.gov |
| 5-LOX | PMNL | 2.2 | nih.gov |
In Vivo Pre-clinical Studies of this compound Derivatives in Animal Models
In vivo studies have primarily focused on the anti-inflammatory activities of this compound derivatives in animal models, particularly in models of arthritis.
Investigation of Specific this compound Derivative Effects in Animal Models (e.g., anti-inflammatory activity in Freund's complete adjuvant-induced rat adjuvant arthritis)
Myricetin glucuronide (MGL), a related compound, has been investigated for its anti-inflammatory effects in the Freund's complete adjuvant (CFA)-induced rat adjuvant arthritis model, a common model for studying chronic inflammation and rheumatoid arthritis. nih.govajbps.orgiium.edu.my MGL demonstrated a marked and dose-dependent anti-inflammatory effect in this chronic model. nih.gov At a dose of 150 µg/kg orally for 14 days, MGL inhibited paw edema in the left and right paws by 18.1% and 20.6%, respectively. nih.gov These inhibition rates were comparable to those observed with indomethacin (B1671933) at 3 mg/kg (18.0% and 19.4%). nih.gov Other studies using the CFA-induced arthritis model in rats have also shown the efficacy of various anti-inflammatory agents in reducing paw edema and improving histopathological parameters. ajbps.orgfrontiersin.orgd-nb.info While the search results specifically highlighted MGL, a compound structurally related to this compound, its activity in this model suggests the potential for other this compound derivatives to exhibit similar in vivo anti-inflammatory effects.
Table 5: In Vivo Anti-inflammatory Activity of Myricetin Glucuronide (MGL) in CFA-Induced Rat Arthritis
| Compound | Animal Model | Dose | Treatment Duration | Inhibition of Paw Edema (Left Paw) | Inhibition of Paw Edema (Right Paw) | Citation |
| MGL | CFA-induced rat adjuvant arthritis | 150 µg/kg, oral | 14 days | 18.1% | 20.6% | nih.gov |
| Indomethacin | CFA-induced rat adjuvant arthritis | 3 mg/kg, oral | - | 18.0% | 19.4% | nih.gov |
Advanced Analytical Characterization of Myricerone
Spectroscopic Techniques for Myricerone Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation and identification of molecular structures, offering detailed information about the number and type of atoms, their connectivity, and spatial arrangement numberanalytics.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the structural characterization of compounds like this compound numberanalytics.comlibretexts.org.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information about the different types of hydrogen and carbon atoms present in the molecule and their respective environments researchgate.net. ¹H NMR spectra reveal the number of protons, their chemical shifts (indicating their electronic environment), and splitting patterns (providing information about neighboring protons) libretexts.org. ¹³C NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps identify the types of carbon atoms (methyl, methylene, methine, or quaternary) libretexts.org.
For more complex structures or when signals overlap in 1D spectra, 2D NMR techniques become indispensable libretexts.org. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity information libretexts.orglibretexts.org. COSY reveals correlations between coupled protons, while HSQC shows correlations between protons and the carbons to which they are directly attached libretexts.org. HMBC provides information about correlations between protons and carbons that are separated by two or three bonds, helping to establish the carbon skeleton and the positions of substituents libretexts.org. The combination of 1D and 2D NMR data allows for the comprehensive assignment of signals and the complete determination of the molecular structure libretexts.orgresearchgate.net.
While specific detailed NMR data for this compound itself were not extensively found in the immediate search results, the principles of NMR are universally applied to the structural determination of organic molecules, including related flavonoids and triterpenoids. Studies on related compounds like myricetin (B1677590) and myricitrin (B1677591) highlight the use of 1D and 2D NMR for structural confirmation and the identification of glycosylation patterns researchgate.netmdpi.comresearchgate.net.
Mass Spectrometry (MS, ESI-IT-MSn, Paper Spray Mass Spectrometry (PSMS))
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which aids in structural identification mdpi.com. Various ionization techniques are coupled with mass analyzers to achieve this.
Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like this compound researchgate.net. When coupled with an Ion Trap (IT) mass analyzer, ESI-IT-MSn allows for multiple stages of fragmentation (MSn), where selected ions are successively fragmented, providing detailed structural information through the analysis of the resulting product ions mdpi.com. This is particularly useful for characterizing complex molecules and their derivatives. Studies on related flavonoids have utilized ESI-IT-MSn to identify fragmentation pathways and confirm structural assignments mdpi.com.
Paper Spray Mass Spectrometry (PSMS) is an ambient ionization technique that offers a rapid and simple approach for the direct analysis of samples with minimal or no sample preparation scielo.br. It involves depositing a small volume of sample onto a piece of paper, applying a voltage, and bringing it into proximity with the mass spectrometer inlet rsc.org. This technique is gaining traction in various fields, including food analysis and the characterization of natural products, due to its speed and ease of use scielo.brmdpi.com. PSMS can provide molecular fingerprints and help in the tentative identification of compounds in complex mixtures ufmg.br. While direct applications of PSMS specifically for this compound were not detailed, the technique has been applied to characterize the chemical profiles of plant extracts containing flavonoids ufmg.brmdpi.com.
Mass spectrometry, in conjunction with chromatographic separation techniques, is a powerful tool for the identification and quantification of this compound in various samples mdpi.comnih.gov.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths . Specific functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the FTIR spectrum .
FTIR spectroscopy can be used to identify the presence of key functional groups in this compound, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are characteristic of its triterpenoid (B12794562) structure with hydroxyl and ketone functionalities. While specific FTIR data for this compound were not prominently featured in the search results, studies on related compounds like myricetin demonstrate the utility of FTIR in identifying characteristic stretching vibrations corresponding to different parts of the molecule, such as C-C stretching of aromatic rings and C=O stretching nih.gov. FTIR is often used to investigate intermolecular interactions and confirm the presence of specific functional groups in isolated compounds or extracts nih.govmdpi.com.
Advanced Chromatographic Methodologies for this compound Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts or biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, represent a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry mdpi.comresearchgate.net. LC is used to separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase mdpi.com. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) mdpi.com.
LC-MS/MS is particularly valuable for the analysis of complex samples, allowing for the selective detection and quantification of target compounds like this compound even in the presence of numerous other substances researchgate.netnih.gov. The tandem MS (MS/MS) capability provides an additional level of specificity by fragmenting selected ions and monitoring specific product ions, which helps confirm the identity of the compound and improves sensitivity researchgate.net. This technique has been widely applied for the analysis of flavonoids and other phenolic compounds in various matrices mdpi.comnih.govscirp.orgmdpi.comresearchgate.net.
Studies have utilized LC-MS/MS for the identification and quantification of myricetin and its derivatives in plant extracts and biological samples, demonstrating its effectiveness in separating and characterizing related compounds mdpi.comresearchgate.netnih.govscirp.org. The method involves optimizing chromatographic conditions (stationary phase, mobile phase gradient, flow rate) and MS parameters (ionization mode, precursor ions, fragmentation energies) to achieve optimal separation and detection of this compound.
High-Performance Thin-Layer Chromatography (HP-TLC) with Densitometry
High-Performance Thin-Layer Chromatography (HP-TLC) is a planar chromatographic technique that offers advantages such as high sample throughput, cost-effectiveness, and minimal sample clean-up requirements biomedpharmajournal.org. In HP-TLC, samples are applied as spots or bands onto a stationary phase coated on a plate (typically silica (B1680970) gel), and components are separated by the differential migration with a mobile phase biomedpharmajournal.orgmdpi.com.
Densitometry is a method used for the quantitative analysis of separated spots or bands on the HP-TLC plate biomedpharmajournal.orgnih.gov. A densitometer measures the absorbance or fluorescence of each spot at a specific wavelength, allowing for the determination of the concentration of the analyte by comparison to a calibration curve prepared with known standards biomedpharmajournal.orgresearchgate.net.
HP-TLC with densitometry is a useful technique for the qualitative and quantitative analysis of natural products, including flavonoids biomedpharmajournal.orgmdpi.com. It can be used for rapid screening, purity assessment, and the determination of the content of specific compounds in extracts biomedpharmajournal.orgnih.gov. While specific applications for this compound were not extensively detailed, HP-TLC with densitometry has been successfully employed for the quantification of related flavonoids like myricetin in plant extracts biomedpharmajournal.org. The method involves selecting an appropriate stationary phase, mobile phase, and detection wavelength, followed by densitometric scanning of the developed plate biomedpharmajournal.orgmdpi.com.
Data Table Example (Illustrative, based on general principles and related compound analysis):
| Technique | Information Provided | Application in this compound Analysis (Expected) |
| ¹H NMR | Number and type of protons, connectivity | Identification of proton environments, determination of substitution patterns. |
| ¹³C NMR | Number and type of carbon atoms | Identification of carbon skeleton and functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Confirmation of connectivity, full structural assignment. |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Determination of molecular formula, structural fragments. |
| ESI-IT-MSn | Detailed fragmentation pathways | In-depth structural characterization, analysis of derivatives. |
| PSMS | Rapid molecular fingerprinting | Quick screening of samples for presence of this compound. |
| FTIR Spectroscopy | Functional groups present | Identification of characteristic vibrations (O-H, C=O, C=C). |
| LC-MS/MS | Separation, identification, quantification | Analysis in complex mixtures, confirmation of identity, content determination. |
| HP-TLC with Densitometry | Separation, visualization, quantification | Rapid screening, purity check, semi-quantitative or quantitative analysis. |
Detailed Research Findings (Illustrative, based on techniques applied to similar compounds):
Research on related flavonoids and triterpenoids using these techniques has provided valuable insights into their structures and occurrences. For instance, LC-MS/MS analysis has been successfully used to identify and quantify myricetin and its glycosides in various plant extracts, demonstrating the method's capability for analyzing complex phenolic profiles mdpi.comresearchgate.netnih.govscirp.org. The fragmentation patterns observed in MS/MS experiments provide characteristic ions that help confirm the presence of the aglycone (myricetin) and identify attached sugar moieties mdpi.comscirp.org.
NMR studies on myricetin and myricitrin have allowed for the complete assignment of their proton and carbon signals, confirming their structures and the position of glycosylation researchgate.netmdpi.comresearchgate.net. 2D NMR experiments, such as HMBC, have been crucial in establishing long-range correlations, solidifying the structural assignments researchgate.net.
HP-TLC with densitometry has been employed for the quantitative determination of myricetin in plant materials, offering a relatively simple and cost-effective method for quality control and standardization biomedpharmajournal.org. The method involves optimizing the mobile phase to achieve clear separation of myricetin from other co-occurring compounds and then quantifying the separated spot using a densitometer at an appropriate wavelength biomedpharmajournal.org.
These examples highlight how the combination of spectroscopic and chromatographic techniques is essential for the comprehensive analytical characterization of natural products like this compound, enabling their identification, structural elucidation, and quantification in diverse samples.
Derivatization Techniques for Enhanced this compound Detection and Characterization (e.g., for fluorescence improvement)
Analytical derivatization is a crucial technique in chemical analysis employed to modify the chemical structure of an analyte to improve its detection and characterization by various analytical methods. This is particularly relevant for compounds that may lack inherent properties suitable for sensitive detection techniques, such as sufficient volatility for gas chromatography (GC) or strong chromophores/fluorophores for UV-Vis or fluorescence detection in liquid chromatography (LC). By reacting the analyte with a suitable reagent, a derivative is formed that possesses enhanced detection characteristics, thereby increasing sensitivity, selectivity, or enabling analysis by a different technique.
Fluorescence detection is known for its high sensitivity and selectivity. However, not all compounds are naturally fluorescent. For analytes with weak or no native fluorescence, derivatization can introduce a fluorescent tag or modify the molecule's structure to induce or enhance fluorescence. This often involves reactions with fluorogenic reagents that react with specific functional groups (e.g., hydroxyl, amino, carboxyl) on the analyte to form a fluorescent product. Alternatively, complexation with certain metal ions can induce or enhance the fluorescence of compounds containing suitable chelating sites.
This compound, a pentacyclic triterpene, possesses a complex structure. While analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of triterpenes and related natural products, their direct detection may sometimes be limited depending on the specific properties of this compound and the matrix complexity.
For instance, derivatization is commonly employed in GC-MS analysis of non-volatile or thermolabile compounds like some flavonoids to convert them into more volatile and stable derivatives, such as silylated products nih.gov. Similarly, post-column derivatization in HPLC has been utilized to improve the detection of various compounds. For related flavonoid compounds like Myricetin, techniques involving post-column chelation with aluminum have been shown to significantly enhance fluorescence detection in HPLC. This enhancement is attributed to the formation of a fluorescent complex between the flavonoid and the metal ion. Another study demonstrated fluorescence enhancement of certain flavonoids with a hydroxyl group at the C3 position using sodium acetate (B1210297) for derivatization prior to Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection. Myricetin, possessing a hydroxyl at the C3 position, was among the flavonoids studied for its fluorescence properties and enhancement.
Therefore, while the general principles of derivatization for enhanced analytical detection, including fluorescence improvement, are well-established and applied to various classes of compounds including related natural products, dedicated research specifically on developing and applying derivatization techniques to enhance the fluorescence detection of this compound for analytical purposes appears limited based on the currently available search information. The potential for such techniques exists, likely involving reactions with fluorescent labeling reagents targeting specific functional groups on the this compound structure or potentially complexation strategies if suitable chelating sites are accessible, but specific protocols and detailed findings for this compound were not identified.
Future Research Trajectories and Methodological Advancements in Myricerone Studies
Development of Novel Myricerone-Based Chemical Probes for Biological Systems
The development of this compound-based chemical probes represents a critical future direction to elucidate its precise localization, targets, and dynamics within complex biological environments. Chemical probes are invaluable tools for selectively interacting with specific biomolecules, allowing for their detection, imaging, or functional modulation. nih.govnih.gov Designing this compound derivatives with appended tags, such as fluorescent reporters, affinity labels, or clickable handles, could enable researchers to track this compound's distribution in cells and tissues and identify the proteins or other biomolecules it binds to. nih.gov Such probes would provide unprecedented insights into this compound's cellular uptake, metabolism, and ultimate sites of action. The synthesis of these probes requires careful consideration to ensure that the appended tag does not significantly alter this compound's intrinsic biological activity while providing the necessary functionality for detection or isolation of its binding partners. nih.gov Future work will likely focus on developing highly specific and sensitive probes that can be applied in live-cell imaging and pull-down assays to map this compound's interactome.
Application of Advanced Computational Modeling for this compound's Biological Interactions
Advanced computational modeling techniques are set to play an increasingly vital role in understanding this compound's biological interactions at a molecular level. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide detailed insights into how this compound binds to target proteins, the stability of these interactions, and the resulting conformational changes. nih.govsemanticscholar.orgnih.govmdpi.com For instance, computational studies have already been employed to investigate the interactions of this compound caffeoyl ester with neuroprotective targets like GSK3β and γ-secretase, suggesting potential roles in modulating neurobiological processes. nih.govsemanticscholar.orgresearchgate.net Molecular dynamics simulations can further explore the dynamic behavior of this compound-protein complexes over time, providing information about the flexibility and stability of the binding interface. nih.govsemanticscholar.orgnih.gov Future research will leverage these computational tools to predict novel protein targets for this compound, design this compound derivatives with enhanced binding affinities or specificity, and rationalize experimental observations regarding its biological effects. mdpi.com Integrating computational predictions with experimental validation will be crucial for accelerating the understanding of this compound's mechanisms of action.
Exploration of this compound's Role in Emerging Pre-clinical Biological Paradigms
The exploration of this compound's role in emerging pre-clinical biological paradigms represents a promising area for future research. As new biological pathways and disease models are discovered, investigating the potential influence of this compound within these contexts could reveal novel therapeutic opportunities. For example, research on other flavonoids has explored their involvement in areas such as modulating the gut microbiome, influencing epigenetic modifications, and targeting specific metabolic pathways implicated in disease. mdpi.commdpi.com Future studies on this compound could investigate its effects on these or other emerging paradigms, such as ferroptosis, efferocytosis, or specific non-coding RNA pathways, which are gaining recognition for their roles in various pathologies. Exploring this compound's activity in relevant pre-clinical models for complex diseases, beyond those already investigated for related compounds, will be essential to uncover its full therapeutic potential. This could involve studies in advanced cell culture systems, organoids, or relevant animal models that better recapitulate human disease conditions.
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for isolating Myricerone from natural sources, and how can their reproducibility be ensured?
- Methodological Answer : this compound, a bioactive compound in basil (Ocimum spp.), is typically isolated using High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns. Solvent systems often combine acetonitrile and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min, monitored via UV detection at 280 nm . To ensure reproducibility, researchers should document column specifications, solvent gradients, and temperature controls. Experimental protocols must align with guidelines for detailed method reporting, including batch-to-batch variability assessments .
Q. How can researchers validate the purity and structural identity of this compound in experimental settings?
- Methodological Answer : Purity validation requires tandem techniques such as HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight (e.g., m/z 448.4 for this compound caffeoyl ester). Structural identity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to analyze functional groups. For novel derivatives, X-ray crystallography may be employed. Documentation must include spectral data and comparisons with published reference libraries .
Advanced Research Questions
Q. What computational approaches are used to study this compound's interaction with neuroprotective targets like GSK3β and γ-secretase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities between this compound and targets like GSK3β (PDB ID: 1I09) and γ-secretase (PDB ID: 5A63). Key parameters include grid box dimensions centered on catalytic sites and Lamarckian genetic algorithms for conformational sampling. Molecular dynamics (MD) simulations (e.g., GROMACS) assess complex stability via root-mean-square deviation (RMSD) and binding free energy calculations (MM-PBSA). For example, this compound shows binding energies of −10.01 kcal/mol (GSK3β) and −8.85 kcal/mol (γ-secretase), indicating strong target modulation .
Q. How should researchers design experiments to assess this compound's efficacy in modulating multiple neurodegenerative pathways?
- Methodological Answer : A multi-target experimental framework is critical:
- In vitro : Use SH-SY5Y or PC12 cell lines to measure neuroprotection against Aβ42 or H₂O₂-induced toxicity. Include assays for acetylcholinesterase (AChE) inhibition and antioxidant activity (e.g., DPPH radical scavenging).
- In vivo : Employ transgenic rodent models (e.g., APP/PS1 mice) to evaluate cognitive improvements via Morris water maze and immunohistochemical analysis of amyloid plaques.
- Mechanistic Studies : Combine RNA-seq and proteomics to identify pathway-specific changes (e.g., sirtuin2 activation). Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven design .
Q. How can contradictions in this compound's reported bioactivity across studies be systematically resolved?
- Methodological Answer : Contradictions arise from variability in extraction methods, bioassay conditions, or model systems. To address this:
- Systematic Review : Follow PRISMA guidelines to aggregate data from in vitro, in vivo, and clinical studies, emphasizing dose-response relationships and confounding factors (e.g., matrix effects in plant extracts) .
- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., ELISA for cytokine levels vs. Western blot for protein expression).
- Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., species-specific metabolism). Sensitivity analyses exclude outliers to refine conclusions .
Methodological Frameworks for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
